Melperone
概要
説明
メルペロンは、ブチロフェノン系に属する非定型抗精神病薬です。 主に睡眠障害、錯乱、精神運動機能不全の治療に用いられ、特に高齢者、精神科患者、アルコール依存症の患者に処方されます . 構造的には、定型抗精神病薬のハロペリドールと関連しています .
2. 製法
メルペロンの合成は、4-フルオロブチロフェノンと4-メチルピペリジンを反応させることで行われます。反応は通常、目的の生成物を確実に生成するために、制御された条件下で行われます。 工業的な製造方法では、収率と純度を最大にするために反応条件が最適化されることが多いです .
3. 化学反応の分析
メルペロンは、次のようなさまざまな化学反応を受けます。
酸化: メルペロンは酸化されて、対応するケトンまたはカルボン酸を生成します。
還元: 還元反応によって、メルペロンはアルコール誘導体に変化します。
4. 科学研究の応用
メルペロンは、さまざまな科学研究で幅広く応用されています。
作用機序
メルペロンは、D2 ドパミン受容体と 5HT2A セロトニン受容体を拮抗することで効果を発揮します。この二重拮抗作用は、錐体外路症状を最小限に抑えながら精神病症状を軽減するのに役立ちます。 この化合物は、D2 受容体への親和性が弱いため、ドーパミン受容体の過敏症のリスクが低くなります .
生化学分析
Biochemical Properties
Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . It has a weak affinity for D2 receptors, which reduces the risk of inducing dopamine receptor supersensitivity after both acute and chronic administration . The compound interacts with these receptors by binding to them and inhibiting their activity, which helps to alleviate symptoms of psychosis and agitation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving dopamine and serotonin . This modulation can lead to changes in gene expression and cellular metabolism, resulting in the therapeutic effects observed in patients with schizophrenia and other psychiatric disorders . Additionally, this compound has been shown to produce minimal extrapyramidal symptoms, which are often associated with traditional antipsychotics .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . By binding to these receptors, this compound inhibits their activity, which helps to balance neurotransmitter levels in the brain and reduce symptoms of psychosis . The compound’s weak affinity for D2 receptors allows it to dissociate quickly, reducing the risk of dopamine receptor supersensitivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to have a moderate effect on QT prolongation at clinical doses, which necessitates ECG monitoring . Over time, this compound’s stability and degradation can impact its long-term effects on cellular function, with studies indicating that it remains effective in managing symptoms of schizophrenia and other psychiatric disorders .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to reduce mean aortic blood pressure and increase heart rate in dogs . Higher doses can lead to more pronounced effects on ventricular and atrial refractoriness . Toxic or adverse effects at high doses include sedation and QT interval prolongation .
Metabolic Pathways
This compound is primarily metabolized in the liver and excreted mainly in the urine . The compound’s metabolism can be influenced by other drugs, such as Stiripentol, which can decrease its excretion rate and result in higher serum levels . The metabolic pathways involved in this compound’s breakdown include hepatic enzymes that facilitate its conversion into metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of 54% when taken orally via syrup and 65% when taken as a tablet . The compound is known to bind to plasma proteins, which aids in its distribution throughout the body . This compound’s localization and accumulation in specific tissues can be influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound involves its distribution to specific compartments or organelles within cells. The compound’s activity and function can be affected by targeting signals or post-translational modifications that direct it to these locations . This compound’s weak affinity for dopamine receptors allows it to rapidly dissociate, which may contribute to its atypical antipsychotic profile .
準備方法
The synthesis of melperone involves the reaction of 4-fluorobutyrophenone with 4-methylpiperidine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
化学反応の分析
Melperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
科学的研究の応用
Melperone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: this compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: It is used to treat schizophrenia, sleep disorders, agitation, and psychomotor restlessness. .
類似化合物との比較
メルペロンは、ハロペリドールなどの他のブチロフェノン系抗精神病薬と構造的に関連しています。メルペロンは、独自の受容体結合プロファイルと錐体外路症状のリスクが低いことから、非定型抗精神病薬に分類されます。類似の化合物には次のものがあります。
ハロペリドール: D2 受容体への親和性が高い定型抗精神病薬です。
レボメプロマジン: より幅広い受容体結合プロファイルを持つ低力価の抗精神病薬です。
メルペロンは、受容体親和性と副作用プロファイルのユニークな組み合わせにより、さまざまな精神疾患の治療において貴重な選択肢となっています。
生物活性
Melperone is an atypical antipsychotic belonging to the butyrophenone class, primarily utilized in the treatment of psychiatric disorders. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and clinical implications, supported by data tables and relevant research findings.
Chemical Profile
- Chemical Name : 1-(4-Fluorophenyl)-4-(4-methyl-1-piperidinyl)-1-butanone hydrochloride
- CAS Number : 1622-79-3
- Molecular Weight : 273.76 g/mol
This compound exhibits a multifaceted mechanism of action:
- Dopamine Receptor Antagonism : It primarily acts as an antagonist at the D2 dopamine receptors with a Ki value of 180 nM, which helps mitigate symptoms associated with psychosis by balancing dopaminergic activity in the brain .
- Serotonin Receptor Antagonism : this compound also acts on the 5-HT2A serotonin receptors (Ki value of 120 nM), contributing to its anxiolytic effects and reducing the risk of extrapyramidal symptoms common in traditional antipsychotics .
- Adrenergic Activity : It interacts with adrenergic α1 and α2 receptors, further influencing neurotransmitter dynamics in the central nervous system .
Pharmacokinetics
- Absorption : this compound is rapidly absorbed with a Tmax of 1.5–3.0 hours after oral administration.
- Bioavailability : Approximately 50-70%.
- Half-life : Ranges from 3-4 hours post oral administration; approximately 6 hours after intramuscular injection.
- Metabolism : Primarily hepatic, with excretion mainly via urine .
Antipsychotic Efficacy
This compound has been shown to effectively reduce psychotic symptoms such as hallucinations and delusions while causing minimal extrapyramidal side effects. A study involving patients with schizophrenia indicated improvements in executive function and reductions in negative symptoms without significant prolactin elevation .
Cognitive Function
Research indicates that this compound may enhance cognitive functions in patients with schizophrenia. In a study involving neuroleptic-resistant patients, this compound treatment led to improvements in executive function as measured by the Wisconsin Card Sorting Test (WCST), although some visuospatial abilities worsened .
Clinical Applications
This compound is indicated for various conditions:
- Psychotic Disorders : Effective in managing symptoms associated with schizophrenia and schizoaffective disorders.
- Sleep Disorders : Utilized for treating chronic insomnia, particularly in elderly patients .
- Anxiety Disorders : Its serotonergic activity contributes to anxiolytic effects, making it beneficial for anxiety management .
Case Study 1: Cognitive Improvement
A clinical trial involving nineteen patients with schizophrenia demonstrated that this compound significantly improved executive functioning over six weeks, suggesting its utility in enhancing work and social functioning among affected individuals .
Case Study 2: Comparison with Risperidone
In a comparative study, this compound was evaluated against risperidone for efficacy in treating psychotic symptoms. Although risperidone showed superior effectiveness, this compound's lower side effect profile presents it as a valuable alternative for certain patient populations .
Summary Table of Biological Activity
Property | This compound |
---|---|
D2 Receptor Ki | 180 nM |
5-HT2A Receptor Ki | 120 nM |
Bioavailability | 50-70% |
Half-life | 3-4 hours (oral), ~6 hours (IM) |
Primary Uses | Schizophrenia, insomnia |
Side Effects | Minimal extrapyramidal symptoms |
特性
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMFBWQBDIGMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1622-79-3 (hydrochloride) | |
Record name | Melperone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023298 | |
Record name | Methylperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
120-125 | |
Record name | Melperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. It has a weak affinity to D2 receptors and possesses less risk of inducing dopamine receptor supersensitivity after both acute and chronic administration. In addition, the ratio of dopamine D4/D2 occupancy for melperone has been shown to resemble the binding profile of clozapine. | |
Record name | Melperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3575-80-2 | |
Record name | Melperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3575-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melperone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methylperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WA3K39B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
78-82 | |
Record name | Melperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。